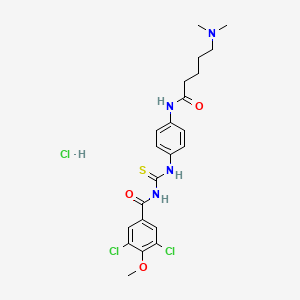

Tenovin-D3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

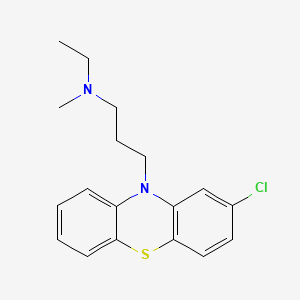

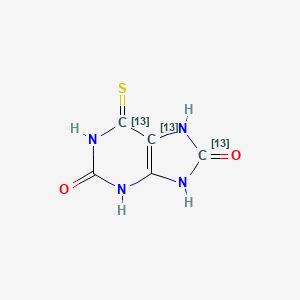

Tenovin-D3 is a small-molecule inhibitor that specifically targets sirtuin SirT2, a member of the sirtuin family of NAD±dependent deacetylases. Unlike its analogue tenovin-6, this compound has a weaker effect on SirT1 and does not increase p53 levels or transcription factor activity . It is known to promote the expression of the cell-cycle regulator p21 WAF1/CIP1 (CDKN1A) in a p53-independent manner .

Chemical Reactions Analysis

Tenovin-D3 undergoes various chemical reactions, primarily involving its interaction with sirtuin SirT2. It increases the levels of acetylated-K40 α-tubulin, a marker for SirT2 inhibition . The compound does not significantly affect SirT1 deacetylase activity and is poor at increasing p53 levels . The major product formed from these reactions is the acetylated form of α-tubulin .

Scientific Research Applications

Tenovin-D3 has several scientific research applications, particularly in the fields of cancer research and cell cycle regulation. It has been shown to increase the expression of p21 WAF1/CIP1 (CDKN1A) in a p53-independent manner, which is shared with class I/II histone deacetylase inhibitors currently used in clinical settings . This suggests that SirT2 inhibition and class I/II histone deacetylase inhibitors have similar effects on cell-cycle progression . Additionally, this compound is used to study the role of sirtuins in various cellular processes, including gene expression regulation and metabolic state linkage .

Mechanism of Action

Tenovin-D3 exerts its effects by preferentially inhibiting sirtuin SirT2. This inhibition leads to an increase in the levels of acetylated-K40 α-tubulin, which is a marker for SirT2 inhibition . Unlike tenovin-6, this compound does not significantly affect SirT1 deacetylase activity and does not increase p53 levels or transcription factor activity . The compound promotes the expression of the cell-cycle regulator p21 WAF1/CIP1 (CDKN1A) in a p53-independent manner, contributing to its effects on cell-cycle progression .

Comparison with Similar Compounds

Tenovin-D3 is an analogue of tenovin-6, which inhibits both SirT1 and SirT2 . Unlike tenovin-6, this compound has a weaker effect on SirT1 and does not increase p53 levels . Other similar compounds include various sirtuin inhibitors and activators, which target different members of the sirtuin family (SIRT1–7) and exert regulatory effects on critical biological processes such as gene silencing, DNA repair, and chromosomal stability . The most potent analogue of tenovin-1 and tenovin-6 is this compound, with IC50 values of 22 μM for SirT2 and >90 μM for SirT1 .

Properties

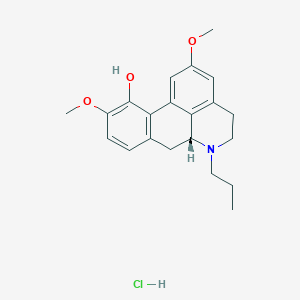

Molecular Formula |

C22H27Cl3N4O3S |

|---|---|

Molecular Weight |

533.9 g/mol |

IUPAC Name |

3,5-dichloro-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]-4-methoxybenzamide;hydrochloride |

InChI |

InChI=1S/C22H26Cl2N4O3S.ClH/c1-28(2)11-5-4-6-19(29)25-15-7-9-16(10-8-15)26-22(32)27-21(30)14-12-17(23)20(31-3)18(24)13-14;/h7-10,12-13H,4-6,11H2,1-3H3,(H,25,29)(H2,26,27,30,32);1H |

InChI Key |

FVSPWQVQKHLXPA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)

![4-amino-N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13441845.png)

![3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one](/img/structure/B13441853.png)